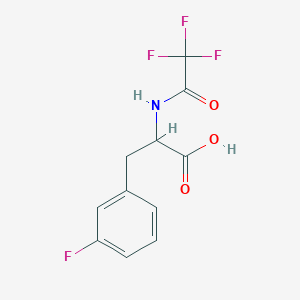
3-Fluoro-N-(trifluoroacetyl)phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid is an organic compound characterized by the presence of a fluorophenyl group and a trifluoroacetamido group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-2-(trifluoroacetamido)propanoic acid typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with trifluoroacetic anhydride to introduce the trifluoroacetamido group. Finally, the resulting compound is subjected to a carboxylation reaction to form the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-fluorophenyl)-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Lacks the trifluoroacetamido group, resulting in different chemical and biological properties.
2-(Trifluoroacetamido)propanoic acid: Lacks the fluorophenyl group, affecting its reactivity and applications.
Uniqueness
3-(3-Fluorophenyl)-2-(trifluoroacetamido)propanoic acid is unique due to the presence of both the fluorophenyl and trifluoroacetamido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields.
生物活性
3-Fluoro-N-(trifluoroacetyl)phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid known for its role in protein synthesis and various metabolic processes. The introduction of fluorine atoms into organic compounds can significantly alter their biological activity, solubility, and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The chemical formula for this compound is C11H10F4NO2. The presence of trifluoroacetyl and fluoro groups enhances its lipophilicity and influences its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F4NO2 |
| Molecular Weight | 273.19 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents; limited in water |
Synthesis
This compound can be synthesized through various methods, including the reaction of phenylalanine with trifluoroacetic anhydride and fluorinating agents. The synthetic route often involves protection-deprotection strategies to ensure the stability of functional groups during the reaction.
Synthetic Route Example
- Protection of Amino Group : Use a suitable protecting group for the amino functionality.
- Trifluoroacetylation : React the protected amino acid with trifluoroacetic anhydride.
- Fluorination : Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
- Deprotection : Remove the protecting group to yield the final product.
The biological activity of this compound is primarily attributed to its ability to mimic natural amino acids while providing enhanced binding properties due to the presence of fluorine atoms. Fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetics.
- Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes, potentially modulating metabolic pathways.
- Binding Affinity : The trifluoroacetyl group can engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing binding affinity.
Case Studies
- Antiviral Activity : In studies involving fluorinated phenylalanines, compounds similar to this compound have shown potential antiviral properties against various viruses by interfering with viral replication mechanisms .
- Anticancer Properties : Research has indicated that certain fluorinated amino acids can inhibit tumor growth by affecting protein synthesis pathways critical for cancer cell proliferation .
- Neuroprotective Effects : Some studies suggest that fluorinated derivatives may have neuroprotective effects, potentially benefiting conditions like neurodegeneration by modulating neurotransmitter pathways .
Research Findings
Recent investigations into the biological activities of fluorinated phenylalanines have demonstrated their promising roles in drug design and development:
- Enhanced Stability : The introduction of trifluoroacetyl groups has been shown to improve the stability of compounds against enzymatic degradation.
- Increased Bioavailability : Fluorinated compounds often exhibit better absorption and distribution characteristics, making them suitable candidates for therapeutic applications.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 3-Fluoro-N-(trifluoroacetyl)Phe | Antiviral, anticancer | Enzyme inhibition, mimicry |
| 3-Bromo-4-fluorophenylalanine | Antimicrobial | Disruption of bacterial metabolism |
| 2-Fluorophenylalanine | Neuroprotective | Modulation of neurotransmitter pathways |
属性
CAS 编号 |
39801-55-3 |
|---|---|
分子式 |
C11H9F4NO3 |
分子量 |
279.19 g/mol |
IUPAC 名称 |
3-(3-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
InChI 键 |
PBRPOSBJIMMHOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















